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For Researchers, Scientists, and Drug Development Professionals

The International Council for Harmonisation (ICH) has established a set of comprehensive
guidelines to ensure the safety and quality of pharmaceutical products. A critical aspect of
these guidelines is the control of impurities, which can arise during the manufacturing process
and storage of drug substances and products. This guide provides a comparative overview of
the key ICH guidelines for impurity testing, presenting quantitative thresholds, experimental
protocols, and a logical workflow for impurity management to aid researchers and drug
development professionals in this crucial area.

The primary ICH guidelines governing impurities in new drug substances and products are:

ICH Q3A(R2): Impurities in New Drug Substances[1][2]

ICH Q3B(R2): Impurities in New Drug Products[3][4]

ICH Q3C(R5): Impurities: Guideline for Residual Solvents[5]

ICH Q3D(R2): Guideline for Elemental Impurities[6]

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in
Pharmaceuticals to Limit Potential Carcinogenic Risk[7]

These guidelines provide a framework for the identification, qualification, and control of different
types of impurities, including organic impurities, inorganic impurities, residual solvents,
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elemental impurities, and mutagenic impurities.

Data Presentation: Quantitative Impurity Thresholds

The following tables summarize the key quantitative thresholds for reporting, identification, and
gualification of impurities as outlined in the respective ICH guidelines. These thresholds are
crucial for maintaining regulatory compliance and ensuring patient safety.

Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A(R2))

Maximum Daily Reporting Identification Qualification
Dose Threshold Threshold Threshold
0.10% or 1.0 mg per 0.15% or 1.0 mg per
< 2 g/day 0.05% day intake (whichever  day intake (whichever
is lower) is lower)
> 2 g/day 0.03% 0.05% 0.05%

Source: ICH Q3A(R2) Guideline[1]

Table 2: Thresholds for Impurities in New Drug Products (ICH Q3B(R2))

Maximum Daily Reporting Identification Qualification
Dose Threshold Threshold Threshold
1.0% or 50 pg TDI 1.0% or 50 pg TDI
<10 mg 0.5% ) _ug ) .pg
(whichever is lower) (whichever is lower)
0.5% or 200 pg TDI 0.5% or 200 pg TDI
10 mg - 100 mg 0.2% ) ) ) )
(whichever is lower) (whichever is lower)
0.2% or 3 mg TDI 0.2% or 3 mg TDI
>100mg-2g 0.1% ) ) ) )
(whichever is lower) (whichever is lower)
>29 0.05% 0.10% 0.15%

TDI: Total Daily Intake. Source: ICH Q3B(R2) Guideline[4]
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Table 3: Classification and Limits of Residual Solvents (ICH Q3C(R5))

Permitted Daily

Class Description Examples
Exposure (PDE)
Varies by solvent
Solvents to be Benzene, Carbon
Class 1 ) ) (e.g., Benzene: 2
avoided tetrachloride
ppm)
o Varies by solvent
o Acetonitrile, o
Class 2 Solvents to be limited (e.g., Acetonitrile: 410
Chloroform, Methanol
ppm)
Solvents with low toxic  Acetic acid, Acetone, 5000 ppm or 50
Class 3

potential Ethanol mg/day

Source: ICH Q3C(R5) Guideline[5][8]

Table 4: Permitted Daily Exposures (PDESs) for Elemental Impurities (ICH Q3D(R2))

Oral PDE (p Parenteral Inhalation PDE
Class Elements
glday ) PDE (u g/day) (p gl/day)
0.02, 0.02, 0.1,
1 As, Cd, Hg, Pb 1.5,0.5,15,05 1.5,0.2,1.5 05 01
2A Co, Ni, V 5, 20, 10 05,21 0.03,0.5,0.1
0.7, 0.1, 0.01,
Ag, Au, Ir, Os, 100, 100, 10, 10,
10,10,1,1,1,1, 0.01, 0.01, 0.01,
2B Pd, Pt, Rh, Ru, 10, 10, 10, 10,
1,1,8,0.8 0.01, 0.01, 1.3,
Se, Tl 80, 8
0.08
] 700, 11000,
Ba, Cr, Cu, Li, 70, 110, 100, 25, 3,0.3,1,0.25, 1,
3 1000, 50, 1000,
Mo, Sb, Sn 10, 9, 60 0.9,6
90, 6000

Source: ICH Q3D(R2) Guideline[6][9]
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Table 5: Thresholds of Toxicological Concern (TTC) for Mutagenic Impurities (ICH M7(R2))

Duration of Treatment Acceptable Intake
Less than or equal to 1 month 120 p g/day

> 1 to 12 months 20 u g/day

>1to 10 years 10 p g/day

> 10 years to lifetime 1.5 p g/day

Source: ICH M7(R2) Guideline[7][10]

Experimental Protocols

The accurate detection and quantification of impurities rely on validated analytical procedures.
Below are detailed methodologies for key experiments commonly employed in pharmaceutical
impurity testing.

1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

» Objective: To separate, detect, and quantify organic impurities in a drug substance or
product.

o Methodology:

o Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a
known concentration.

o Chromatographic System: Utilize an HPLC system equipped with a suitable detector (e.g.,
UV, PDA, or MS).

o Column: Select a column with appropriate stationary phase chemistry (e.g., C18, C8) and
dimensions based on the properties of the analyte and impurities.

o Mobile Phase: Prepare a mobile phase, often a mixture of aqueous and organic solvents,
and adjust the pH as needed. Gradient elution is commonly used to resolve complex
mixtures.
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o Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.

o Detection: Monitor the eluent at a wavelength where the drug substance and impurities
have adequate absorbance. For unknown impurities, a Photo Diode Array (PDA) detector
is useful for obtaining UV spectra. Mass Spectrometry (MS) can be used for identification.

o Quantification: Calculate the amount of each impurity by comparing its peak area to that of
a reference standard or by using the principle of area normalization.

Validation: The analytical procedure must be validated according to ICH Q2(R1) guidelines,
demonstrating specificity, linearity, range, accuracy, precision, and robustness.

. Gas Chromatography (GC) for Residual Solvents

Objective: To identify and quantify residual solvents in a drug substance, excipient, or
product.

Methodology:

o Sample Preparation: Dissolve the sample in a high-boiling point solvent (e.g., dimethyl
sulfoxide, dimethylformamide) in a headspace vial.

o Headspace Autosampler: Place the vial in a headspace autosampler, which heats the
sample to a specific temperature for a set time, allowing volatile solvents to partition into
the headspace gas.

o GC System: Inject a portion of the headspace gas into a GC system equipped with a
Flame lonization Detector (FID).

o Column: Use a capillary column with a suitable stationary phase (e.g., polyethylene glycol
or polysiloxane).

o Carrier Gas: Use an inert gas like helium or nitrogen as the carrier gas.

o Temperature Program: Employ a temperature program to separate the solvents based on
their boiling points.
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o ldentification and Quantification: Identify solvents by comparing their retention times with
those of known standards. Quantify by comparing the peak areas to a calibration curve
generated from standards.

3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
o Objective: To detect and quantify elemental impurities at trace levels.
o Methodology:

o Sample Preparation: Accurately weigh the sample and digest it using a closed-vessel
microwave digestion system with concentrated acids (e.g., nitric acid, hydrochloric acid).
This process breaks down the sample matrix and brings the elements into solution.

o ICP-MS System: Introduce the digested sample solution into the ICP-MS. The high-
temperature argon plasma atomizes and ionizes the elements.

o Mass Spectrometer: The ions are then passed into a mass spectrometer, which separates
them based on their mass-to-charge ratio.

o Detection: A detector counts the ions for each element, providing a signal proportional to
the concentration.

o Quantification: Determine the concentration of each element by comparing the signal to a
calibration curve prepared from certified reference materials.

Mandatory Visualization

The following diagram illustrates the logical workflow for the identification and qualification of
impurities in new drug substances, as guided by ICH Q3A(R2).
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Batch Analysis Data

Is impurity > Reporting Threshold?

Report Impurity No Action Required (for reporting)

Is impurity > Identification Threshold?

Identify Structure of Impurity Treat as Unidentified

Is impurity > Qualification Threshold?

Establish Biological Safety (Qualify) No Action Required (for qualification)

Set Specifications

Click to download full resolution via product page

Caption: Workflow for Impurity Management under ICH Q3A(R2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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